1H and 13C NMR spectral data for 6-Ethoxy-4-methylnicotinonitrile
1H and 13C NMR spectral data for 6-Ethoxy-4-methylnicotinonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Ethoxy-4-methylnicotinonitrile
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly substituted pyridines, represent a cornerstone of molecular design. Among these, 6-Ethoxy-4-methylnicotinonitrile is a compound of interest, featuring a unique substitution pattern that combines electron-donating (ethoxy, methyl) and electron-withdrawing (nitrile, pyridine nitrogen) groups. This electronic arrangement makes it a valuable scaffold for developing novel chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 6-Ethoxy-4-methylnicotinonitrile. As publicly available experimental spectra for this specific molecule are limited, this document leverages foundational NMR principles and extensive data from structurally analogous compounds to provide a robust and reliable spectroscopic profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectroscopic characteristics for synthesis confirmation, quality control, and further research.
Molecular Structure and Spectroscopic Rationale
To facilitate a clear and unambiguous assignment of NMR signals, the structure of 6-Ethoxy-4-methylnicotinonitrile is presented below with a standardized numbering system.
Caption: Numbered structure of 6-Ethoxy-4-methylnicotinonitrile.
The electronic environment of the pyridine ring is significantly modulated by its substituents. The nitrogen atom and the cyano group at C3 are strongly electron-withdrawing, which generally deshields the ring protons and carbons. Conversely, the ethoxy group at C6 and the methyl group at C4 are electron-donating, causing a shielding effect, particularly at the ortho and para positions. This interplay of electronic effects is critical for predicting the chemical shifts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by inductive effects, resonance, and magnetic anisotropy.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.3 - 8.5 | Singlet (s) | - | Located ortho to the ring nitrogen, this proton is significantly deshielded. |
| H-5 | 6.6 - 6.8 | Singlet (s) | - | Shielded by the strong electron-donating ethoxy group at the adjacent C-6 position. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | J ≈ 7.0 Hz | These methylene protons are deshielded by the adjacent electronegative oxygen atom and are split by the three neighboring methyl protons. |
| -C(4)H₃ | 2.3 - 2.5 | Singlet (s) | - | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | J ≈ 7.0 Hz | These methyl protons are in a typical aliphatic environment and are split by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display nine signals, one for each unique carbon atom. The chemical shifts are primarily dictated by the hybridization and the electronic environment of each carbon.[1][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | 162 - 165 | Attached to an electronegative oxygen atom, this carbon is highly deshielded. |
| C-2 | 150 - 153 | Deshielded due to its proximity to the ring nitrogen. |
| C-4 | 148 - 151 | The methyl-substituted carbon, deshielded by the nitrogen's influence. |
| C-5 | 108 - 112 | Shielded by the strong electron-donating effect of the adjacent ethoxy group. |
| -CN | 116 - 119 | Characteristic chemical shift for a nitrile carbon. |
| C-3 | 105 - 108 | The cyano-substituted carbon, its chemical shift is influenced by both the cyano group and the adjacent nitrogen. |
| -OCH₂CH₃ | 62 - 65 | Methylene carbon attached to an oxygen atom. |
| -C(4)H₃ | 18 - 22 | Typical chemical shift for a methyl group on an aromatic ring. |
| -OCH₂CH₃ | 14 - 16 | Aliphatic methyl carbon of the ethoxy group. |
Standardized Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 6-Ethoxy-4-methylnicotinonitrile or similar compounds, the following self-validating protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
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Mass Measurement: Accurately weigh 5-10 mg of the analyte. This quantity is sufficient to achieve a good signal-to-noise ratio in a reasonable time on modern spectrometers.
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Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.
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Chloroform-d (CDCl₃): A common choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.
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Dimethyl sulfoxide-d₆ (DMSO-d₆): Use if the compound has poor solubility in CDCl₃. It is more polar but has a residual water peak that can be broad.
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-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard. TMS provides a sharp singlet at 0.00 ppm for both ¹H and ¹³C spectra, serving as a universal reference point.[4] Its volatility also allows for easy removal if sample recovery is needed.
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Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution. Avoid vigorous shaking which can introduce microbubbles.
Caption: Workflow for NMR sample preparation.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
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Number of Scans (NS): 16 to 32. This is usually sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.
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Relaxation Delay (D1): 2-5 seconds. A longer delay ensures that all protons have fully relaxed back to equilibrium before the next pulse, which is crucial for accurate signal integration.
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Acquisition Time (AQ): 2-4 seconds. This determines the resolution of the spectrum.
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Spectral Width (SW): 0-12 ppm. This range covers the vast majority of proton signals in organic molecules.
For ¹³C NMR Spectroscopy:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
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Number of Scans (NS): 1024 or higher. A significantly larger number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]
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Relaxation Delay (D1): 2 seconds.
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Acquisition Time (AQ): 1-2 seconds.
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Spectral Width (SW): 0-200 ppm. This range encompasses the chemical shifts of most carbon environments in organic compounds.
Advanced Structural Confirmation: 2D NMR
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. They provide correlation information that validates the assignments made from 1D spectra.
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COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled. For 6-Ethoxy-4-methylnicotinonitrile, a strong cross-peak would be observed between the -OCH₂ - and -CH₃ protons of the ethoxy group, confirming their connectivity.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This experiment would definitively link each proton signal to its corresponding carbon signal.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons (like C-3, C-4, C-6, and the -CN carbon) and for piecing together the molecular skeleton. For instance, the methyl protons (-C(4)H₃) would show correlations to C-3, C-4, and C-5.
Caption: Key 2D NMR correlations for structure validation.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-Ethoxy-4-methylnicotinonitrile. The predicted chemical shifts, multiplicities, and coupling constants are grounded in established spectroscopic principles and data from analogous structures. The provided standardized protocol for data acquisition ensures that researchers can obtain high-quality, reliable data for structural verification and purity assessment. The inclusion of 2D NMR strategies offers a pathway for complete and unambiguous structural elucidation. This guide serves as a valuable resource for any scientist working with this molecule or related heterocyclic systems, facilitating efficient and accurate spectroscopic analysis in a research and development setting.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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CEFS. (n.d.). Measuring methods available and examples of their applications 13C NMR. [Link]
